Cas no 2090317-41-0 (4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride)

4-Chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride is a highly reactive sulfonyl chloride derivative, primarily used as an intermediate in organic synthesis. Its key advantages include its versatility in nucleophilic substitution reactions, particularly in the preparation of sulfonamides and sulfonate esters. The presence of multiple electron-withdrawing groups (chloro, fluoro, and nitro) enhances its electrophilic character, making it a valuable building block for constructing complex aromatic systems. The compound’s stability under controlled conditions ensures reliable handling in synthetic applications. Its structural features also facilitate selective functionalization, enabling precise modifications in pharmaceutical and agrochemical research. Proper storage in anhydrous environments is recommended to maintain reactivity.
4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride structure
2090317-41-0 structure
Product name:4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride
CAS No:2090317-41-0
MF:C6HCl2F2NO4S
MW:292.044245481491
CID:5239716

4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 4-chloro-2,5-difluoro-3-nitro-
    • 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride
    • Inchi: 1S/C6HCl2F2NO4S/c7-4-2(9)1-3(16(8,14)15)5(10)6(4)11(12)13/h1H
    • InChI Key: KKCVFYMCNMFZCF-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC(F)=C(Cl)C([N+]([O-])=O)=C1F

4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-306548-1.0g
4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride
2090317-41-0
1.0g
$0.0 2023-02-26
Enamine
EN300-306548-1g
4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride
2090317-41-0
1g
$0.0 2023-09-05

4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride Related Literature

Additional information on 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride

4-Chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl Chloride (CAS No. 2090317-41-0): An Overview

4-Chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride (CAS No. 2090317-41-0) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its potential in the development of novel therapeutic agents and as a key intermediate in various synthetic pathways.

The molecular formula of 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride is C9H3ClF2N2O5S, and it has a molecular weight of 306.68 g/mol. The compound features a benzene ring substituted with a chlorine atom at the 4-position, fluorine atoms at the 2 and 5 positions, a nitro group at the 3-position, and a sulfonyl chloride functional group at the 1-position. This intricate arrangement of substituents imparts specific chemical properties that make it valuable in various synthetic transformations.

In recent years, the study of 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride has been enriched by advancements in computational chemistry and molecular modeling. These tools have provided deeper insights into the compound's electronic structure and reactivity patterns. For instance, density functional theory (DFT) calculations have revealed that the presence of electron-withdrawing groups such as chlorine and fluorine atoms significantly influences the electronic distribution around the benzene ring, enhancing its electrophilic character.

The sulfonyl chloride functional group in 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles. This reactivity makes it an excellent reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Sulfonamides are known for their biological activities, including antimicrobial and anti-inflammatory properties, making them valuable in drug discovery.

In the context of medicinal chemistry, 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride has been explored as a building block for the synthesis of novel drug candidates. For example, researchers have utilized this compound to develop inhibitors of specific enzymes involved in disease pathways. One notable application is in the design of inhibitors for kinases, which play crucial roles in cellular signaling and are implicated in various diseases such as cancer and inflammatory disorders.

The nitro group in 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride can be reduced to an amino group under appropriate conditions, providing access to a wide range of amino-substituted derivatives. These derivatives can be further functionalized to introduce additional pharmacophores or improve pharmacokinetic properties. The ability to fine-tune the chemical structure through such modifications is essential for optimizing the therapeutic potential of new drug candidates.

Beyond its direct applications in drug discovery, 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride also serves as an important intermediate in the synthesis of other valuable compounds. For instance, it can be used to prepare complex molecules with multiple functional groups, which are often required for advanced materials science applications or as precursors for fine chemicals.

The safety and handling of 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride are critical considerations in laboratory settings. As with many sulfonyl chlorides, it is important to handle this compound with appropriate personal protective equipment (PPE) and under well-controlled conditions to prevent exposure to skin or inhalation. Additionally, proper storage practices should be followed to ensure stability and prevent degradation.

In conclusion, 4-chloro-2,5-difluoro-3-nitrobenzene-1-sulfonyl chloride (CAS No. 2090317-41-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity profile make it an invaluable tool for synthetic chemists working on the development of new therapeutic agents and advanced materials. Ongoing research continues to uncover new applications and optimize its use in various scientific disciplines.

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